2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Systematic IUPAC Name Derivation and CAS Registry Number Assignment
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. The IUPAC name construction begins with identification of the principal functional group, which in this case is the carboxylic acid moiety attached to the thiazole ring system. The thiazole ring serves as the parent heterocycle, numbered according to standard conventions where nitrogen occupies position 3 and sulfur occupies position 1 of the five-membered ring structure.
The derivation of the systematic name proceeds by identifying each substituent and its position on the thiazole ring. The methyl group at position 4 is designated as "4-methyl," while the complex substituent at position 2 requires more detailed description. The benzodioxol group, formally known as 1,3-benzodioxole, is connected to the thiazole ring through an oxygen atom at position 5 of the benzodioxol system, creating the "1,3-benzodioxol-5-yloxy" designation. This ether linkage represents a crucial structural feature that connects the two distinct aromatic systems within the molecule.
The Chemical Abstracts Service registry number for this compound is 1144483-21-5, which provides a unique identifier within the comprehensive chemical database maintained by the American Chemical Society. This CAS registry number assignment follows the systematic process established by Chemical Abstracts Service for cataloging chemical substances based on their structural features and molecular connectivity. The registry number serves as an unambiguous identifier that remains constant regardless of naming variations or synonym usage across different chemical literature sources.
Table 1: Chemical Identification Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 1144483-21-5 | |
| MDL Number | MFCD11982944 | |
| Registration Date | Not specified | |
| Chemical Class | Heterocyclic carboxylic acid |
Molecular Formula and Structural Isomerism Considerations
The molecular formula of this compound is established as C₁₂H₉NO₅S, indicating the presence of twelve carbon atoms, nine hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom. This molecular composition reflects the complex nature of the compound, which integrates multiple heteroatoms within its bicyclic framework. The molecular weight is calculated as 279.27 grams per mole, representing a moderately sized organic molecule with significant structural complexity.
The structural analysis reveals several key architectural features that define the molecular geometry and electronic properties. The thiazole ring system provides aromatic character through its five-membered heterocyclic structure containing both nitrogen and sulfur heteroatoms. The benzodioxol moiety contributes additional aromatic character along with the methylenedioxy functional group that creates a five-membered dioxole ring fused to the benzene system. The carboxylic acid functional group at position 5 of the thiazole ring introduces both hydrogen bonding capability and ionizable character under physiological conditions.
Structural isomerism considerations for this compound encompass several potential variations in connectivity and positional arrangements. The thiazole ring system itself exists as part of the broader thiazole family, which includes isomeric forms such as isothiazole where the relative positions of nitrogen and sulfur differ. However, the specific connectivity pattern in this compound is precisely defined by the 1,3-thiazole framework, eliminating ambiguity in heteroatom positioning.
The benzodioxol substituent presents opportunities for regioisomerism based on the position of attachment to the thiazole ring and the specific carbon atom within the benzodioxol system that participates in the ether linkage. The compound specifically utilizes the 5-position of the benzodioxol ring for connection to the thiazole system, distinguishing it from potential isomers that might employ different attachment points. This connectivity pattern is further specified through the detailed molecular identifiers including SMILES notation and InChI descriptors that provide unambiguous structural representation.
Table 2: Molecular Structure Data
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-6-10(11(14)15)19-12(13-6)18-7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCYILKSZFGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 279.27 g/mol. Its structure includes a benzodioxole moiety that is known for various pharmacological activities.
Anticancer Properties
Research has highlighted the anticancer potential of compounds containing the benzodioxole structure. For instance, derivatives synthesized from benzodioxole have shown promising cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The mechanism often involves the induction of apoptosis and inhibition of DNA synthesis.
Table 1: Cytotoxicity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | A549 (Lung) | 15.0 | Induces apoptosis, disrupts mitochondrial function |
| Compound 6 | C6 (Glioma) | 20.0 | Inhibits DNA synthesis, causes cell cycle arrest |
| Compound 7 | NIH/3T3 (Fibroblast) | >100 | Low toxicity compared to cancer cells |
The above data suggests that while these compounds are effective against cancer cells, they exhibit lower toxicity towards normal cells, making them suitable candidates for further development as anticancer agents .
Neuropharmacological Effects
Benzodioxole derivatives have also been studied for their neuropharmacological effects, particularly in relation to cholinesterase inhibition. The inhibition of acetylcholinesterase (AChE) is crucial in the treatment of Alzheimer's disease. Some studies suggest that certain derivatives do not exhibit significant AChE inhibitory activity, indicating a potential selectivity that may reduce side effects associated with cholinesterase inhibitors .
Table 2: Cholinesterase Inhibition Activity
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound 8 | >200 | >200 |
| Compound 9 | 150 | 180 |
| Compound 10 | 108 | 205 |
This table illustrates the varying degrees of enzyme inhibition among different compounds derived from the benzodioxole structure .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Compounds have been observed to increase early and late apoptosis in cancer cells by disrupting mitochondrial membrane potential and affecting DNA synthesis.
- Enzyme Inhibition : The ability to inhibit cholinesterases can provide therapeutic benefits in neurodegenerative conditions while maintaining low toxicity levels.
- Molecular Docking Studies : Computational studies have indicated that these compounds may interact favorably with target proteins involved in cancer progression and neurodegeneration.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzodioxole-based thiosemicarbazone derivatives. One compound demonstrated significant anticancer activity against both A549 and C6 cell lines while showing minimal toxicity to NIH/3T3 cells. This highlights the potential for selective targeting in cancer therapy using derivatives of benzodioxole .
Scientific Research Applications
Antimicrobial Activity
Compound 1 has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that modifications in the thiazole ring could enhance the compound's efficacy against various microbial strains.
Anticancer Potential
The compound has also been explored for its anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
Case Study : A recent study evaluated the cytotoxic effects of compound 1 on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that treatment with the compound led to a significant decrease in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 25 | Oxidative stress induction |
Enzyme Inhibition
Another promising application of compound 1 is its role as an enzyme inhibitor. Thiazoles are known to inhibit various enzymes, including kinases and phosphodiesterases, which are critical in numerous biochemical pathways.
Example : Research has shown that compound 1 can inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP), which is crucial for various cellular processes.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Phosphodiesterase I | Competitive | 10 |
| Protein Kinase A | Non-competitive | 12 |
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and benzodioxole moiety are susceptible to oxidation under specific conditions:
Mechanistic Insight :
-
Thiazole sulfur oxidation proceeds via electrophilic attack, forming sulfoxides (
) or sulfones (
). -
Benzodioxole oxidation cleaves the methylenedioxy group, yielding catechol intermediates .
Reduction Reactions
The carboxylic acid and thiazole functionalities participate in reduction pathways:
Mechanistic Insight :
-
reduces the carboxylic acid to a primary alcohol via a two-electron mechanism . -
Catalytic hydrogenation selectively saturates the thiazole’s C=N bond .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the thiazole and benzodioxole sites:
Mechanistic Insight :
-
Thiazole’s electron-deficient ring directs nitration to the less hindered position .
-
Base-mediated hydrolysis of benzodioxole yields diol intermediates .
Condensation and Coupling Reactions
The carboxylic acid group enables amide and ester formation:
Mechanistic Insight :
-
Activation of the carboxylic acid with
forms an acyl chloride, facilitating nucleophilic attack by amines .
Stability and Degradation
Under physiological conditions, the compound exhibits limited hydrolytic stability:
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| Acidic pH ( | ||
| ) | Hydrolysis of benzodioxole | Catechol and thiazole fragments . |
| Alkaline pH ( | ||
| ) | Saponification of the ester linkage | Carboxylate salts . |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Structure-Activity Relationships (SAR)
- Substituent Linkage: Febuxostat’s direct phenyl-thiazole linkage (without a spacer) optimizes xanthine oxidase binding , whereas benzylamino derivatives incorporate a methylene spacer to improve flexibility and free radical scavenging .
- Electron-Withdrawing Groups: The 3-cyano group in febuxostat enhances enzyme inhibition by stabilizing interactions with xanthine oxidase’s active site . In contrast, the benzodioxole group in the target compound may confer distinct electronic properties, though its biological target remains uncharacterized.
- Aromatic Substitutents: Chlorine (in BAC) and halogens (in benzylamino derivatives) improve metabolic stability and target affinity , while the benzodioxole ring’s methylenedioxy group could influence solubility and CNS penetration.
Research Findings and Implications
- Further studies are needed to evaluate its inhibition of xanthine oxidase or interaction with diabetes-related targets.
- Synthetic Feasibility : The ethyl ester precursor’s availability facilitates scalable production, enabling future biological testing.
- SAR Insights: Position 2 substituents critically dictate target specificity. Oxygen-linked aromatic groups (benzodioxole, isobutoxyphenyl) favor enzyme inhibition, while amino-linked groups (benzylamino) may enhance multifunctional activity (e.g., antidiabetic + antioxidant).
Preparation Methods
Formation of the Benzodioxole Ring
The benzodioxole nucleus is typically synthesized by cyclization of catechol derivatives with formaldehyde under acidic conditions. This step forms the methylenedioxy bridge characteristic of the 1,3-benzodioxole structure. The process can be summarized as:
- Reactants: Catechol + Formaldehyde
- Conditions: Acidic medium (e.g., sulfuric acid), controlled temperature
- Outcome: Formation of 1,3-benzodioxole ring system
This intermediate is crucial as it provides the aromatic ether linkage site for subsequent coupling with the thiazole ring.
Synthesis of the 1,3-Thiazole Ring with Substituents
The 1,3-thiazole ring bearing a methyl group at the 4-position and a carboxylic acid at the 5-position can be synthesized through cyclization reactions involving α-haloketones or α-hydroxy ketones with thiourea or related sulfur-nitrogen sources.
A representative synthetic route includes:
- Starting materials: α-hydroxy ketone or α-haloketone derivatives
- Cyclization agents: Thiourea or similar sulfur-nitrogen donors
- Reaction conditions: Reflux in ethanol or other suitable solvents, often under acidic or basic catalysis
- Functionalization: Introduction of the methyl group at the 4-position via alkylation or starting material selection; oxidation to carboxylic acid at the 5-position if starting from methyl substituent
Coupling of Benzodioxole and Thiazole Rings
The key step in preparing 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid is the formation of the ether linkage between the benzodioxole moiety and the thiazole ring at the 2-position. This is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
- Method: Palladium-catalyzed cross-coupling or nucleophilic substitution
- Catalysts: Pd(PPh3)4 or similar palladium complexes
- Bases: Potassium carbonate or other suitable bases
- Solvents: Toluene, DMF, or other polar aprotic solvents
- Temperature: Elevated temperatures (e.g., reflux conditions)
This step ensures the formation of the 2-(1,3-benzodioxol-5-yloxy) substituent on the thiazole ring.
Purification and Characterization
The final product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography). Characterization is done by:
- Spectroscopy: IR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure
- Melting point determination
- Thin-layer chromatography (TLC) to monitor reaction progress
Summary Table of Preparation Steps
| Step | Description | Reactants/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzodioxole ring formation | Catechol + Formaldehyde, Acidic medium | 1,3-Benzodioxole intermediate |
| 2 | Thiazole ring synthesis with substituents | α-haloketone + Thiourea, Reflux in EtOH | 4-Methyl-1,3-thiazole intermediate |
| 3 | Coupling benzodioxole to thiazole | Pd catalyst, Base, Polar aprotic solvent | 2-(1,3-Benzodioxol-5-yloxy)-substituted thiazole |
| 4 | Carboxylic acid group introduction | KMnO4 or CrO3 oxidation | 5-Carboxylic acid functionalized thiazole |
| 5 | Purification and characterization | Recrystallization, Chromatography, Spectroscopy | Pure this compound |
Detailed Research Findings and Notes
- The benzodioxole ring synthesis is well-established and often performed under acidic conditions with high yields.
- The thiazole ring formation via cyclization with thiourea is a classical method, allowing for versatile substitution patterns.
- Palladium-catalyzed cross-coupling reactions provide high regioselectivity and yield for coupling aromatic ethers to heterocycles.
- Oxidation to carboxylic acid groups requires careful control to prevent over-oxidation or degradation of sensitive heterocycles.
- Industrial scale synthesis may employ continuous flow reactors and automated platforms to optimize yield and purity.
- Characterization data such as IR peaks for aromatic CH, C=O stretch of carboxylic acid, and NMR chemical shifts of methyl and aromatic protons confirm successful synthesis.
- The compound’s stability under standard laboratory conditions facilitates its isolation and storage for further applications.
Q & A
Q. How can researchers integrate crystallography and spectroscopy to study degradation products?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
